molecular formula C6H10N2O2 B1332142 1-Methyl-5-oxopyrrolidine-3-carboxamide CAS No. 89677-16-7

1-Methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B1332142
CAS No.: 89677-16-7
M. Wt: 142.16 g/mol
InChI Key: XDNQKOAFGDBANV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1-Methyl-5-oxopyrrolidine-3-carboxamide is a derivative of pyrrolidine , a five-membered nitrogen heterocycle . The primary target of this compound is the CCR5 receptor . CCR5, or CC chemokine receptor 5, is a protein on the surface of white blood cells involved in the immune system’s response to inflammation and is a coreceptor for HIV-1 .

Mode of Action

The compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, preventing the interaction between the receptor and its natural ligands, the CC chemokines . This blockade inhibits the entry of HIV-1 into host cells .

Biochemical Pathways

The compound’s action affects the HIV-1 entry pathway . By blocking the CCR5 receptor, it prevents HIV-1 from entering host cells, thereby inhibiting the virus’s replication cycle . This action can lead to a reduction in viral load in HIV-1-infected individuals .

Pharmacokinetics

The pyrrolidine scaffold, to which this compound belongs, is known to be used widely in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 entry into host cells . This action can lead to a reduction in viral load in HIV-1-infected individuals, potentially reducing HIV-associated morbidity and mortality .

Preparation Methods

The synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide can be achieved through several routes. One common method involves the reaction of 1-methylpyrrolidine-2,5-dione with ammonia or an amine under suitable conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-8-3-4(6(7)10)2-5(8)9/h4H,2-3H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNQKOAFGDBANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337277
Record name 1-methyl-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89677-16-7
Record name 1-methyl-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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